molecular formula C16H16ClNO2S B2884894 (E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine CAS No. 320422-55-7

(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine

Cat. No.: B2884894
CAS No.: 320422-55-7
M. Wt: 321.82
InChI Key: WUILBPZKMRCCMD-VLGSPTGOSA-N
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Description

The compound (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine is an ethylidene amine derivative characterized by:

  • 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing Cl substituent.
  • (E)-Configuration: The stereochemistry dictates spatial arrangement, impacting intermolecular interactions and biological activity.

This compound is structurally related to imine and sulfanyl-containing pharmacophores, often explored for medicinal applications due to their balance of reactivity and stability .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfanylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-19-14-7-9-15(10-8-14)21-11-16(18-20-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUILBPZKMRCCMD-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to (E)-1-(4-Chlorophenyl)-2-[(4-Methoxyphenyl)Sulfanyl]EthylideneAmine

Condensation-Based Strategies

The most widely reported method involves a three-step condensation sequence starting from 4-chlorophenylacetonitrile and 4-methoxythiophenol. In the first step, nucleophilic displacement of the nitrile group with 4-methoxythiophenol in the presence of a base such as potassium carbonate yields 2-(4-methoxyphenylsulfanyl)-1-(4-chlorophenyl)ethanamine. Subsequent reaction with methoxyamine under acidic conditions (e.g., p-toluenesulfonic acid in toluene) facilitates imine formation, with the (E)-isomer predominating due to steric stabilization of the trans configuration.

Key parameters influencing yield and stereoselectivity include:

  • Temperature : Reactions conducted at 80–90°C favor complete conversion within 8–10 hours.
  • Solvent polarity : Non-polar solvents like toluene enhance (E)-selectivity (>95%) by minimizing dipole-dipole interactions between the chlorophenyl and methoxyphenyl groups.

Reductive Amination Pathways

An alternative route employs reductive amination of 1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethanone with methoxyamine. Catalytic hydrogenation using palladium on carbon (10% Pd/C) under 50 psi H₂ in ethanol achieves quantitative reduction of the ketone intermediate. However, this method requires careful control of reaction time to prevent over-reduction of the sulfanyl moiety.

Stereochemical Control

The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the 4-chlorophenyl and methoxyphenylsulfanyl groups. Nuclear Overhauser effect (NOE) studies confirm the trans arrangement, with no observed coupling between the ethylidene proton and aromatic protons in the (E)-isomer.

Mechanistic Insights into Key Reactions

Acid-Catalyzed Imine Formation

The condensation of 2-(4-methoxyphenylsulfanyl)-1-(4-chlorophenyl)ethanamine with methoxyamine proceeds via a concerted acid-base mechanism . Protonation of the amine nitrogen by p-toluenesulfonic acid enhances its electrophilicity, enabling nucleophilic attack by methoxyamine. The transition state stabilizes the (E)-isomer through minimized van der Waals repulsions.

Hydrogenation Selectivity

During reductive amination, chemoselectivity arises from the differential adsorption of functional groups on the Pd/C surface. Kinetic studies indicate that the sulfanyl group coordinates weakly to palladium, allowing preferential reduction of the ketone without desulfurization.

Optimization Strategies for Industrial Scalability

Solvent Recycling Systems

Recent patents describe a closed-loop toluene recovery process that reduces solvent waste by 70%. Distillation under reduced pressure (100 mmHg) at 110°C enables efficient separation of the imine product from the reaction mixture.

Catalytic System Modifications

Replacing traditional Pd/C with palladium nanoparticles immobilized on mesoporous silica (Pd@SBA-15) enhances hydrogenation rates by 40% while maintaining >99% (E)-selectivity. The silica support prevents nanoparticle aggregation, ensuring consistent catalytic activity over five reuse cycles.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR) :

  • N–H stretch: 3280 cm⁻¹ (broad, amine)
  • C=N stretch: 1625 cm⁻¹ (sharp, imine)
  • S–C aromatic: 1080 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.25–7.15 (m, 4H, Ar–Cl)
  • δ 6.85–6.75 (m, 4H, Ar–OCH₃)
  • δ 3.78 (s, 3H, OCH₃)
  • δ 3.45 (s, 3H, N–OCH₃)
  • δ 4.12 (q, J = 6.8 Hz, 1H, CH–S)
  • δ 5.02 (d, J = 12.4 Hz, 1H, CH=N)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals >99.5% purity with a retention time of 8.2 minutes. Chiral stationary phases confirm the absence of (Z)-isomer contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfanyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents Sulfur Oxidation State Stereochemistry Reference ID
Target Compound 4-Cl-C6H4, 4-MeO-C6H4-S- Sulfanyl (S⁰) E
(Z)-1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethylideneamine 4-Cl-C6H4, 4-MeO-C6H4-CH2-S- Sulfanyl (S⁰) Z
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine 4-Cl-C6H4, 4-MeO-C6H4-SO- Sulfinyl (S⁺²) E
THPA6 (Thiazole derivative) 4-Cl-C6H4, 4-MeO-C6H4-thiazole-hydrazone N/A N/A
2-[4-(Methylsulfonyl)phenoxy]ethylamine hydrochloride 4-MeSO2-C6H4-O-CH2-CH2-NH2 Sulfonyl (S⁺⁴) N/A

Key Observations :

  • Sulfur Oxidation State : The sulfanyl group (S⁰) in the target compound contrasts with sulfinyl (S⁺²) and sulfonyl (S⁺⁴) analogs. Lower oxidation states (e.g., sulfanyl) may enhance nucleophilic reactivity and reduce metabolic instability compared to sulfonyl derivatives .
  • Stereochemistry : The E-configuration in the target compound likely imposes a trans arrangement of substituents, differing from the Z-isomer in spatial orientation, which could affect binding to biological targets .

Key Observations :

  • Synthesis Routes : The target compound may share synthetic pathways with and , such as halogen exchange or Schiff base formation .
  • Physical State : Sulfanyl-containing compounds like the target are often oils or low-melting solids, whereas sulfonyl derivatives (e.g., ) are crystalline solids due to higher polarity .
Table 3: Pharmacological Profiles
Compound Name Activity Ulcer Index (vs. Standards) Reference ID
Target Compound Not reported N/A N/A
THPA6 (Thiazole derivative) Analgesic, Anti-inflammatory 0.58 ± 0.08 (33% of aspirin)
Diclofenac (Reference) NSAID 1.70 ± 0.39

Key Observations :

  • Reduced Toxicity : Para-substituted analogs (e.g., THPA6) exhibit lower gastrointestinal toxicity than meta-substituted ones, suggesting the target compound’s 4-chloro/4-methoxy substituents may confer similar advantages .
  • Sulfur Role : The sulfanyl group’s moderate electron-donating capacity may reduce ulcerogenic effects compared to sulfonyl groups, which are more polar and may irritate mucous membranes .

Spectral and Analytical Data

Table 4: Spectral Comparisons
Compound Name IR (cm⁻¹) HRMS (m/z) Reference ID
Target Compound Not reported N/A N/A
THPA6 3471 (NH), 1589 (C=N) 437.0052 (found)
1-(4-Methoxyphenyl)ethanamine 1154 (SO2), 1675 (C=O) 241.1221 (found)

Key Observations :

  • IR Signatures : The target compound’s imine (C=N) and sulfanyl (C-S) stretches would likely appear near 1600 cm⁻¹ and 600–700 cm⁻¹, respectively, differing from sulfonyl (1154 cm⁻¹) and carbonyl (1675 cm⁻¹) peaks in analogs .

Biological Activity

(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine is a synthetic compound that belongs to the category of chalcones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

 E 1 4 chlorophenyl 2 4 methoxyphenyl sulfanyl ethylidene methoxy amine\text{ E 1 4 chlorophenyl 2 4 methoxyphenyl sulfanyl ethylidene methoxy amine}

This structure features a chlorophenyl group, a methoxy group, and a sulfanyl moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. The specific activities of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine can be summarized as follows:

Antimicrobial Activity

Several studies have reported that chalcone derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria. In vitro studies revealed inhibition zones ranging from 16 to 31 mm against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds have demonstrated effectiveness against fungi like Candida albicans, with inhibition zones comparable to standard antifungal agents .

Anticancer Activity

Chalcones are recognized for their potential in cancer therapy. Preliminary studies suggest that (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine may induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines.
  • Apoptotic Pathways : It may activate caspases and downregulate anti-apoptotic proteins such as Bcl-2 .

The biological activity of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, leading to oxidative stress in target cells.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in cancer cell proliferation and survival .
  • Molecular Interactions : Molecular docking studies indicate strong binding affinity to various biological targets, including enzymes relevant to cancer metabolism .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of chalcone derivatives demonstrated that (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine exhibited significant antibacterial activity against Bacillus subtilis and Salmonella typhi. The minimum inhibitory concentration (MIC) was determined to be within the range of 12.5 – 50 µg/mL .

Study 2: Anticancer Potential

In vitro analysis on breast cancer cell lines revealed that treatment with (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells .

Data Summary Table

Biological ActivityObserved EffectReference
AntibacterialInhibition zones: 16–31 mm against various bacteria
AntifungalEffective against Candida albicans
AnticancerIC50 = 15 µM in breast cancer cells
Enzyme InhibitionInhibits key enzymes related to cancer metabolism

Q & A

Q. What are the optimal synthetic routes for (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine, and how are reaction conditions optimized?

Methodological Answer : The compound is synthesized via condensation of 4-chlorophenyl-substituted amines with 4-methoxyphenyl thiol derivatives. Key steps include:

  • Reaction Control : Temperature (50–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
  • Catalysts : Use of mild bases (e.g., triethylamine) to facilitate deprotonation without side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) achieves >95% purity .

Q. How is the structural configuration of the (E)-isomer confirmed experimentally?

Methodological Answer : The (E)-configuration is verified using:

  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond angles and spatial arrangement .
  • NMR Spectroscopy : 1^1H-NMR shows distinct coupling patterns (e.g., vinyl proton splitting at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=N (1640–1680 cm⁻¹) and S–C (680–720 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer : Contradictions (e.g., unexpected 13^{13}C-NMR shifts) arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-Temperature NMR : Identify rotational barriers around the ethylidene bond .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic environments and compare with experimental data .
  • Cross-Validation : Use multiple techniques (e.g., LC-MS, UV-Vis) to confirm assignments .

Q. What experimental designs are used to study the compound’s interaction with biological targets?

Methodological Answer : Advanced pharmacological studies employ:

  • Receptor Binding Assays : Radioligand displacement (e.g., 3^3H-labeled ligands) to measure affinity for serotonin/dopamine receptors .
  • Molecular Dynamics Simulations : Analyze binding stability in receptor pockets (e.g., 5-HT₂A) using GROMACS .
  • Metabolic Stability Tests : Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Key Finding : The methoxy group enhances metabolic stability (t₁/₂ = 4.2 hrs in human microsomes) compared to non-substituted analogs (t₁/₂ = 1.8 hrs) .

Q. How do electronic effects of substituents influence the compound’s reactivity?

Methodological Answer : The 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups create a push-pull system:

  • Hammett Analysis : σₚ values (+0.23 for Cl, -0.27 for OCH₃) predict regioselectivity in electrophilic attacks .
  • Cyclic Voltammetry : Oxidation potentials shift by +0.15 V due to the sulfanyl group’s electron-rich nature .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer : Crystallization hurdles (e.g., polymorphism) are addressed by:

  • Solvent Screening : Use of mixed solvents (e.g., DCM/hexane) to slow nucleation .
  • Seeding : Introduce microcrystals from prior batches to guide lattice formation .
  • Temperature Ramping : Gradual cooling (0.5°C/hr) minimizes defects .

Methodological Notes

  • Safety Protocols : Handle sulfanyl-containing intermediates under inert atmospheres to prevent disulfide formation .
  • Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) for SHELX reprocessing .

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